molecular formula C11H12F3N3 B2573602 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile CAS No. 1006333-95-4

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile

Cat. No.: B2573602
CAS No.: 1006333-95-4
M. Wt: 243.233
InChI Key: OVOCWOKMJCQGQO-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is a complex organic compound featuring a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile oxide with a suitable olefin to form the pyrazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile is unique due to the combination of its cyclopropyl and trifluoromethyl substituents on the pyrazole ring, along with the butanenitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile, identified by its CAS number 1006333-95-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃F₃N₄. It features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, contributing to its unique biological profile. The compound can be synthesized through various chemical pathways involving the modification of pyrazole derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds with pyrazole structures exhibit significant antimicrobial properties. For instance, related pyrazole compounds have demonstrated effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

In vitro tests showed that certain pyrazole derivatives inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

Antifungal Activity

The antifungal potential of this compound has been examined in several studies. Compounds structurally similar to this nitrile demonstrated notable antifungal activity against pathogens such as Botrytis cinerea and Candida albicans. In particular, the inhibition rates were comparable to established antifungal agents, suggesting that this compound could serve as a viable alternative in antifungal therapy .

Insecticidal Activity

Insecticidal assays have shown that pyrazole derivatives exhibit varying degrees of insecticidal activity against common agricultural pests. For example, compounds similar to this compound have been tested against Spodoptera frugiperda and Mythimna separata with mortality rates ranging from 13.3% to 90% at concentrations of 500 µg/mL . This indicates potential utility in agricultural pest management.

Anticancer Activity

Emerging research highlights the anticancer properties of trifluoromethylated pyrazoles. In vitro studies have reported that these compounds can inhibit the proliferation of various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and A549 (lung cancer). The effectiveness was assessed using the MTT assay, revealing IC50 values lower than those of traditional chemotherapeutics like doxorubicin .

Case Studies

Several case studies further elucidate the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Biochemical Technology demonstrated that pyrazole derivatives inhibited bacterial strains effectively, showcasing their potential as antimicrobial agents .
  • Fungal Inhibition : Research indicated that specific pyrazole compounds achieved over 90% inhibition against Botrytis cinerea in laboratory settings, suggesting their application in crop protection .
  • Insect Control : Field trials reported that certain pyrazole derivatives significantly reduced pest populations in agricultural settings, highlighting their practical applications in pest management strategies .

Properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c1-7(4-5-15)17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCWOKMJCQGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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